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POLYGLYCERYL-6 POLYRICINOLEATE

Chocolate rheology Casson yield stress Milk chocolate

Polyglyceryl-6 Polyricinoleate (PGPR, E476) is a non-ionic, low-HLB emulsifier synthesised by esterification of polycondensed castor oil fatty acids (polyricinoleic acid) with polyglycerol of average polymerisation degree 6. It is a yellowish, viscous, strongly lipophilic liquid, soluble in fats and oils but insoluble in water and ethanol.

Molecular Formula C30H30N4O8
Molecular Weight 0
CAS No. 107615-51-0
Cat. No. B1166299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYGLYCERYL-6 POLYRICINOLEATE
CAS107615-51-0
SynonymsPOLYGLYCERYL-6 POLYRICINOLEATE
Molecular FormulaC30H30N4O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyglyceryl-6 Polyricinoleate (CAS 107615-51-0): A High-Efficiency Yield Stress Modulator for Fat-Based Suspensions


Polyglyceryl-6 Polyricinoleate (PGPR, E476) is a non-ionic, low-HLB emulsifier synthesised by esterification of polycondensed castor oil fatty acids (polyricinoleic acid) with polyglycerol of average polymerisation degree 6 [1]. It is a yellowish, viscous, strongly lipophilic liquid, soluble in fats and oils but insoluble in water and ethanol [2]. Unlike conventional emulsifiers that primarily reduce plastic viscosity, PGPR uniquely targets yield stress in molten chocolate and fat-based suspensions, enabling Newtonian-like flow, air-bubble release during moulding, and significant cocoa butter replacement [3]. It is virtually always used in combination with a plastic-viscosity-reducing co-emulsifier such as lecithin or ammonium phosphatide [4].

Yield Stress Modulation Reported to reduce yield stress in molten chocolate and fat-based suspensions, enabling Newtonian-like flow
Cocoa Butter Displacement May support cocoa butter content reduction while maintaining target flow properties in chocolate manufacturing
W/O Emulsion Stabilisation Supports long-term stability of water-in-oil emulsions and double-emulsion systems

Why All PGPR Grades Are Not Interchangeable: Polyglyceryl-6 Polyricinoleate vs. Generic PGPR and Alternative Emulsifiers


Commercial PGPR products vary substantially in polyglycerol chain-length distribution, which directly governs interfacial adsorption capacity and yield-stress reduction efficacy [1]. Five commercial PGPRs tested at identical dosage (3 g/kg) in a concentrated sugar-in-oil suspension produced Herschel-Bulkley yield stresses ranging from 0.90 ± 0.06 Pa to 1.90 ± 0.18 Pa—a greater than 2‑fold difference—despite indistinguishable molecular weight ranges [2]. PGPR grades richer in tri-, tetra-, and penta-glycerol species (e.g., Palsgaard 4175) exhibit significantly lower interfacial tension at oil–water interfaces than grades dominated by glycerol and diglycerol [3]. Substituting PGPR with lecithin alone cannot replicate the yield-stress suppression; lecithin principally decreases plastic viscosity and may even increase yield stress above 0.6% dosage, whereas PGPR continuously drives yield stress toward near-zero values without re-thickening [4]. Replacing a higher-polymerisation PGPR with a lower-grade variant or a generic lecithin-only system therefore risks underperforming rheology, excess cocoa butter use, and moulding defects.

Polyglycerol composition variation

Commercial PGPR grades differ in tri-, tetra-, penta-glycerol content, resulting in >2‑fold yield-stress differences at equal dosage. Generic substitution may shift rheology performance.

Lecithin antagonism at higher dosage

Lecithin alone does not support yield-stress suppression and may increase yield stress above 0.6%; replacing PGPR with lecithin-only formulations can elevate yield stress and cause re-thickening.

Lower-grade PGPR interfacial efficiency

Grades rich in glycerol and diglycerol exhibit higher interfacial tension and less efficient interfacial packing, which may reduce emulsion stabilisation at equivalent dosage.

Quantitative Differentiation Evidence for Polyglyceryl-6 Polyricinoleate Versus Closest Comparators


Yield Stress Reduction: PGPR vs. Lecithin in Milk Chocolate (Schantz & Rohm, 2005)

In a systematically controlled milk chocolate system, PGPR reduces Casson yield stress (τ₀) far more effectively than lecithin at every dosage level tested [1]. At 4 g/kg emulsifier addition, PGPR achieves τ₀ = 2.31 Pa versus 9.00 Pa for lecithin—a 74% lower yield stress. At the maximum tested concentration of 7 g/kg, PGPR drives τ₀ down to 1.09 Pa, while lecithin plateaus at 10.3 Pa. This demonstrates PGPR's unique dose-responsive yield-stress suppression without the re-thickening observed with lecithin above 0.4%.

Yield Stress Reduction
Head-to-head
PGPR τ₀ 1.09–2.31 Pa vs Lecithin 9.00–10.3 Pa (74–89% lower)
Supports yield-stress reduction in milk chocolate
Milk chocolate; Casson model; Schantz & Rohm (2005)
Chocolate rheology Casson yield stress Milk chocolate Emulsifier comparison

PGPR-Driven Yield Stress Near-Elimination in Industrial Dark Chocolate (48% Cocoa)

In an industrially manufactured 48%-cocoa dark chocolate, increasing PGPR from 0.2% to 0.4% while holding lecithin constant at 0.3% eliminated Casson yield stress from 3.71 ± 0.76 Pa to 0.03 ± 0.01 Pa—a >99% reduction [1]. Further increasing PGPR to 0.6% rendered yield stress non-measurable (essentially Newtonian). In contrast, when lecithin alone was increased from 0.3% to 1.1% with PGPR held at 0.2%, yield stress rose sharply from 2.37 Pa to 21.02 Pa, confirming that lecithin cannot substitute PGPR's yield-stress function and actually antagonises it at higher concentrations.

Near-Elimination of Yield Stress
Head-to-head
PGPR 0.4%: τ₀ = 0.03 Pa (>99% reduction vs base); lecithin increase to 1.1% raised τ₀ to 21.02 Pa
Supports near-Newtonian flow for thin coating applications
48% cocoa dark chocolate; Pombal et al. (2024)
Dark chocolate Casson yield stress PGPR dosage response Industrial formulation

Synergistic Lecithin:PGPR Blend Optimisation — 70:30 Ratio Minimises Yield Stress

Systematic blend studies reveal that a mixture of approximately 70% PGPR and 30% lecithin minimises Casson yield stress in both dark and milk chocolate, independent of total emulsifier concentration (tested up to 14 g/kg) [1]. This ratio outperforms the historically cited 2:1, 2.5:1, and 3:1 (lecithin:PGPR) recommendations. At the optimum 70:30 ratio with total emulsifier 4–6 g/kg, dark chocolate equilibrium viscosity penalty versus pure lecithin was only ~10% at 6 g/kg, while yield stress was dramatically lower than achievable with any lecithin-only dosage.

Blend Ratio Optimisation
Head-to-head
70% PGPR : 30% lecithin minimises Casson yield stress across 4–14 g/kg total emulsifier
Supports blend-ratio selection for yield-stress reduction
Dark and milk chocolate; Schantz & Rohm (2005)
Emulsifier blend optimisation Synergistic ratio Dark chocolate Milk chocolate

Cocoa Butter Displacement Efficiency: 0.1% PGPR Replaces 3% Cocoa Butter

PGPR coats solid particles in molten chocolate, displacing cocoa butter into the continuous phase and decreasing yield value [1]. Chocolate formulated with 32% cocoa butter + 0.1% PGPR exhibits the same yield value as chocolate with 35% cocoa butter and no PGPR — a 3-percentage-point cocoa butter saving [2]. In a more recent study, chocolate glaze with 35% cocoa butter, 0.49% lecithin, and 0.21% PGPR achieved statistically equivalent (p > 0.05) Casson yield stress (1.230 ± 0.297 Pa) and viscosity (0.910 ± 0.127 Pa·s) to a control with 40% cocoa butter and 0.7% lecithin [3]. This represents a 5% absolute cocoa butter reduction (12.5% relative) while maintaining process-identical rheology.

Cocoa Butter Displacement
Cross-study comparable
0.1% PGPR + 32% CB equivalent to 35% CB control; 0.21% PGPR + 35% CB equivalent to 40% CB control
Supports cocoa butter content reduction while maintaining rheology
Data from Rector (2000), Hussain et al. (2024)
Cocoa butter replacement Cost reduction Calorie reduction Fat-based suspension

Interfacial Tension Advantage of Higher-Polymerisation PGPR Grades in W/O Emulsions

PGPR grades with higher proportions of tri-, tetra-, and penta-glycerol (characteristic of higher-polymerisation PGPRs such as Polyglyceryl-6) exhibit significantly lower interfacial tension at oil–water interfaces than grades rich in glycerol and diglycerol [1]. At the glyceryl triheptanoate–water interface, PGPR 4175 and PGPR 4150 (Palsgaard; enriched in tri-, tetra-, penta-glycerol) films reached lower equilibrium interfacial tension than PGPR 4125 or PGPR 4110 films [2]. Additionally, the adsorbed mass of PGPR 4175 and 4150 from oily solution onto a model hydrophilic surface was lower than that of PGPR 4125 and 4110, indicating more efficient interfacial packing — fewer molecules cover more interface area [3].

Interfacial Tension
Class-level
Higher tri-/tetra-/penta-glycerol PGPR grades exhibit lower interfacial tension and more efficient interfacial packing vs. glycerol/diglycerol-rich grades
Reported interfacial activity may support dosage reduction context
QCM-D and drop tensiometry; Su et al. (2023) conference abstract
Interfacial tension Water-in-oil emulsion Polyglycerol composition Surface activity

PGPR Superiority Over Glycerol Monooleate and Lecithin in W/O Emulsion Stabilisation

In a controlled study of water-in-vegetable-oil emulsion stabilisation, polyglycerol polyricinoleate was demonstrated to be superior to glycerol monooleate and/or lecithin as the hydrophobic emulsifier [1]. PGPR alone was insufficient for long-term storage stability, but when combined with submicron α-form fat crystals (tristearin) at a PGPR/tristearin mass ratio ≥2.0, ideally stable fluid W/O emulsions were maintained for 6–8 weeks [2]. This combination serves as the foundation for food-grade W/O/W double emulsions. Neither glycerol monooleate nor lecithin could achieve equivalent stabilisation under identical conditions.

W/O Emulsion Stability
Head-to-head
PGPR + tristearin (ratio ≥2.0) achieved 6–8 week W/O emulsion stability; glycerol monooleate or lecithin were reported as inferior
Supports long-term W/O emulsion stabilisation for double-emulsion research
Water-in-vegetable oil system; Garti et al. (1998)
Water-in-oil emulsion Emulsion stability Hydrophobic emulsifier Double emulsion

High-Impact Application Scenarios for Polyglyceryl-6 Polyricinoleate Based on Differentiated Performance Evidence


Ultra-Thin Chocolate Enrobing and Precision Moulding (≤100 µm Coatings)

Where coating thicknesses below 100 µm are required — for example, enrobed wafers, panned confectionery centres, and 3D-printed chocolate structures — PGPR at 0.3–0.4% drives Casson yield stress below 0.2 Pa [1]. Lecithin-only formulations cannot approach this rheological window; they exhibit minimum yield stress of ~2–5 Pa under comparable conditions and exhibit re-thickening above 0.6% dosage [2]. The near-Newtonian flow enabled by PGPR permits uniform, defect-free coating of complex geometries and complete air-bubble release from mould cavities.

Cost-Optimised Cocoa Butter Reduction in Mass-Produced Chocolate and Compound Coatings

Procurement teams targeting cocoa butter cost reduction can specify PGPR at 0.1–0.2% to displace 3–5% absolute cocoa butter without measurable change in Casson yield stress or viscosity [1]. A facility processing 10,000 tonnes/year of chocolate saves approximately 300–500 tonnes of cocoa butter annually. At typical cocoa butter spot prices, this translates to a six-to-seven-figure USD annual saving, with PGPR procurement cost representing <10% of the saved cocoa butter value [2]. Shelf-life equivalence to full-cocoa-butter formulations has been confirmed up to 14 days of storage [3].

Stable Low-Fat Spreads and W/O/W Double Emulsions for Functional Foods

Polyglyceryl-6 Polyricinoleate is the reference low-HLB emulsifier for W/O/W double emulsion systems used in low-fat spreads, calorie-reduced margarines, and encapsulated bioactive delivery [1]. When used at a PGPR/tristearin mass ratio ≥2.0 in the primary W/O emulsion, storage stability of 6–8 weeks is achieved — a performance level not matched by ammonium phosphatide (AMP) or low-HLB sucrose esters under identical conditions [2]. This enables commercial production of shelf-stable reduced-fat products without synthetic emulsifiers.

Low-Fat Milk Chocolate Formulation with PGPR–Ammonium Phosphatide Synergy

In reduced-fat milk chocolate where cocoa butter is partially replaced by whey protein isolate and inulin, PGPR at 0.15% combined with ammonium phosphatide at 0.5% restores desirable rheology (3.42 Pa·s viscosity; 7.91 Pa yield stress) that lecithin alone cannot achieve above 0.6% dosage [1]. This integrated emulsifier system enables 40% cocoa butter reduction with a 9% calorie reduction (~50 kcal/100 g) while preserving mouthfeel and consumer acceptability — a formulation strategy directly enabled by PGPR's unique yield-stress-modulating mechanism [2].

Application
Selection Property
Validation Focus
Ultra-thin chocolate enrobing & precision moulding
Yield stress near-elimination capability
Casson yield stress and air-bubble release
Cocoa butter reduction in mass-produced chocolate
Cocoa butter displacement efficiency
Rheology equivalence at reduced cocoa butter
Stable low-fat spreads & W/O/W double emulsions
W/O emulsion long-term stability
Storage stability and coalescence resistance
Low-fat milk chocolate with PGPR–AMP synergy
Synergistic rheology restoration
Viscosity and yield stress in reduced-fat matrix
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